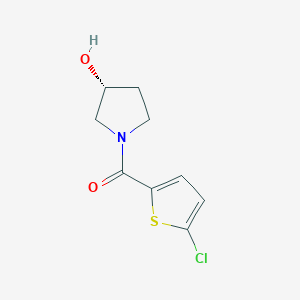
(3R)-1-(5-氯噻吩-2-甲酰基)吡咯烷-3-醇
描述
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡咯烷在药物发现中的应用
吡咯烷环,如“(3R)-1-(5-氯噻吩-2-甲酰基)吡咯烷-3-醇”中的环,在药物化学中被广泛用于合成旨在治疗各种人类疾病的具有生物活性的化合物。吡咯烷支架在药物发现中的吸引力源于它们由于 sp3 杂化而有效探索药效团空间、有助于分子的立体化学并通过称为“假旋转”的现象增加三维覆盖率的能力。这些特征对于设计对特定生物靶标具有选择性的新化合物至关重要。研究强调了吡咯烷衍生物(包括吡咯利嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮)在开发具有不同生物学特征的药物中的作用,强调了立体异构和取代基的空间取向在实现所需生物活性中的重要性 (Li Petri et al., 2021)。
基于杂环的电导体
具有吡咯烷和噻吩结构的化合物在电导体的开发中发挥着重要作用。它们在制造基于杂环的导体中的应用对于设计满足特定操作要求的材料非常重要。这包括控制基于吡咯烷和噻吩的导体的氧化还原电位并寻找聚噻吩模型。这些努力已经阐明了许多方面,即设计定制的杂环结构以用于电子和光电器件,突出了含吡咯烷化合物在材料科学中的多功能性和潜力 (Pagani, 1994)。
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(13)11-4-3-6(12)5-11/h1-2,6,12H,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOKQPOLNKQOA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



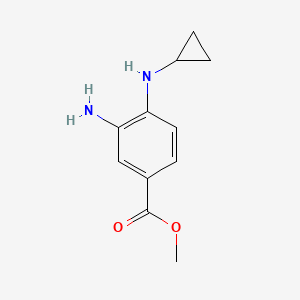
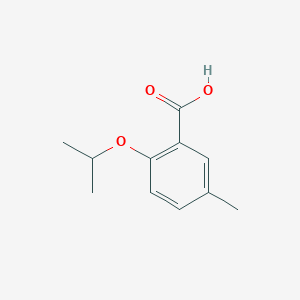


![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)
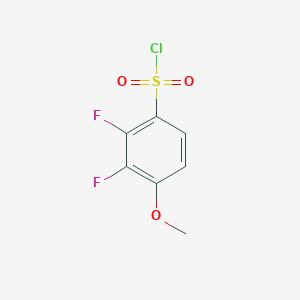
![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)
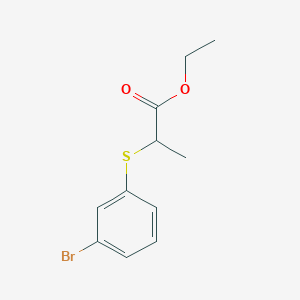
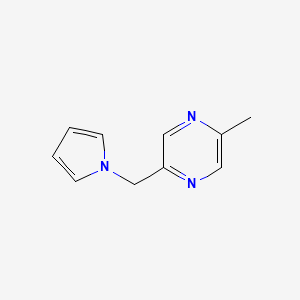
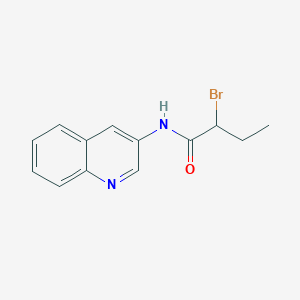
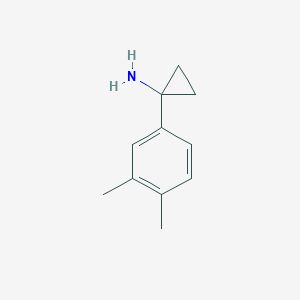
![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)
![(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400950.png)
